molecular formula C17H8F8N4 B2920021 2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone CAS No. 338962-14-4

2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone

Cat. No.: B2920021
CAS No.: 338962-14-4
M. Wt: 420.266
InChI Key: WWPAACOFFJGJGO-IOXBOXJCSA-N
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Description

2,5-Difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a fluorinated hydrazone derivative featuring a 2,5-difluorobenzaldehyde moiety linked to a 1,8-naphthyridine scaffold substituted with two trifluoromethyl (CF₃) groups at positions 5 and 5. Structural elucidation of such compounds typically relies on X-ray crystallography, with software like SHELXL playing a critical role in refining crystal parameters and validating molecular geometry .

Properties

IUPAC Name

N-[(E)-(2,5-difluorophenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F8N4/c18-9-1-3-12(19)8(5-9)7-26-29-14-4-2-10-11(16(20,21)22)6-13(17(23,24)25)27-15(10)28-14/h1-7H,(H,27,28,29)/b26-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPAACOFFJGJGO-IOXBOXJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone is a complex organic compound with potential biological activities. Its unique structural features, including multiple fluorine substituents and a hydrazone linkage, suggest that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C17H8F8N4
  • Molar Mass : 420.26 g/mol
  • Structure : The compound consists of a difluorobenzaldehyde moiety linked to a bis(trifluoromethyl)naphthyridinyl hydrazone.

Biological Activity Overview

The biological activity of hydrazones, particularly those derived from aldehydes and ketones, has been widely studied due to their potential as antimicrobial and anticancer agents. This section highlights the key findings related to the biological activity of 2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone.

Antimicrobial Activity

Research indicates that hydrazones can exhibit significant antimicrobial properties. A study focusing on similar hydrazones demonstrated their effectiveness against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives showed MIC values as low as 4 µM against Mycobacterium tuberculosis .
  • Broader Spectrum : Other studies have highlighted the effectiveness of hydrazones against gram-positive bacteria and fungal strains, indicating a potential for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

Hydrazones have also been investigated for their cytotoxic effects on cancer cell lines:

  • Cytostatic Effects : Some derivatives were found to inhibit cell proliferation in cancer cell lines without significant cytotoxicity at lower concentrations (up to 100 µM) .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is crucial for therapeutic applications.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of hydrazones similar to the compound :

  • Synthesis and Evaluation : A study synthesized various hydrazones from trifluoromethylbenzohydrazide and evaluated their antimicrobial activities against Mycobacterium species. The results indicated that structural modifications significantly influenced their potency .
  • Comparative Analysis : Another investigation compared several hydrazone derivatives' activities against fungal strains such as Candida glabrata and Trichophyton mentagrophytes. Results showed that specific substitutions led to enhanced antifungal activity .
  • Mechanistic Insights : Research has proposed mechanisms by which these compounds exert their biological effects, including interference with cellular respiration and disruption of membrane integrity in microbial cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µM)Notes
AntimicrobialMycobacterium tuberculosis4Highest potency among tested derivatives
AntimicrobialM. kansasii16Effective against nontuberculous mycobacteria
AntifungalCandida glabrata≤3.9Significant activity observed
CytotoxicityHepG2 (Liver cancer cell line)>100Low cytotoxicity at therapeutic concentrations
CytostaticMonoMac6 (Monocyte-derived cells)Not specifiedGrowth inhibition noted

Comparison with Similar Compounds

Research Findings and Implications

Fluorination Impact: The 2,5-diF configuration enhances electronic polarization, improving reactivity in cross-coupling reactions compared to mono-fluorinated analogs.

Crystallographic Reliability : SHELXL-refined structures provide high confidence in comparative analyses, though complementary techniques (e.g., DFT calculations) are recommended for electronic property validation .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentQuantity/ConcentrationRole
2,5-Difluorobenzaldehyde0.01 molElectrophilic partner
Hydrazine derivative0.012 molNucleophilic partner
Acetic anhydride10 mLSolvent/catalyst
Fused NaOAc0.5 gBase catalyst

Basic: How can the compound’s physicochemical properties (e.g., logP, solubility) be experimentally determined?

Q. Methodological Answer :

  • logP (Partition coefficient) : Use reverse-phase HPLC with a C18 column. Compare retention times against standards with known logP values. Mobile phase: Acetonitrile/water (70:30) .
  • Solubility : Perform gravimetric analysis in solvents (DMSO, ethanol, water) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis at λmax ~280 nm .
  • Thermal stability : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen .

Advanced: What spectroscopic techniques are most effective for confirming the compound’s structure, and how can contradictory data be resolved?

Q. Methodological Answer :

  • IR Spectroscopy : Identify hydrazone C=N stretches (1600–1630 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1200 cm⁻¹) .
  • NMR : Use DMSO-d6 for solubility. Key signals:
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2–10.8 ppm, broad).
    • ¹³C NMR : CF3 groups (δ 120–125 ppm, quartets via ¹⁹F coupling) .
  • Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ and computational DFT simulations for predicted spectral patterns .

Advanced: How can researchers design experiments to study the compound’s environmental fate and transformation products?

Methodological Answer :
Adopt a tiered approach:

Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS/MS .

Biotic transformation : Use soil microcosms with Pseudomonas spp. and track metabolites over 14 days. Extract samples with ethyl acetate and analyze via GC-MS .

Compartment modeling : Estimate distribution in air/water/soil using EPI Suite™ software with inputted physicochemical data (e.g., vapor pressure, logKow) .

Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • Activation of electrophilic sites : Introduce electron-withdrawing groups (e.g., NO2) at the 5-position of the naphthyridine ring to enhance hydrazone reactivity .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalysis : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling with aryl boronic acids (yields >75%) .

Q. Table 2: Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventDMF+20% vs. EtOH
Temperature80°C+15% vs. RT
Catalyst loading5 mol% Pd+30% vs. 1 mol%

Advanced: How can computational methods predict the compound’s bioactivity or toxicity?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize trifluoromethyl groups with AMBER force fields .
  • QSAR models : Train on datasets of hydrazone derivatives with known IC50 values. Key descriptors: Topological polar surface area (TPSA), H-bond acceptor count .
  • Toxicity prediction : Run ProTox-II for hepatotoxicity alerts, focusing on metabolic activation of the hydrazone moiety .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Q. Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293) and normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Control for hydrazone stability : Pre-incubate compound in PBS (pH 7.4) at 37°C for 24h to rule out decomposition artifacts .
  • Meta-analysis : Apply Fisher’s exact test to compare IC50 distributions across published datasets .

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